molecular formula C9H7FN4O2 B1446147 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1710194-80-1

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1446147
M. Wt: 222.18 g/mol
InChI Key: DFLYJURQODYSDT-UHFFFAOYSA-N
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Description

The compound “5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group . The molecule also has a fluorophenyl group, which is a phenyl ring (a variant of benzene) with a fluorine atom attached .

Scientific Research Applications

  • Scientific Field: Crystallography and DFT Studies

    • Application: A novel derivative of 4-fluoroaniline, known as 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), has been synthesized and its structure confirmed by the SC-XRD technique .
    • Method: The compound was synthesized efficiently, and its structure was confirmed by the SC-XRD technique .
    • Results: DFT calculations demonstrated the high stability of BFAOB crystal compound .
  • Scientific Field: Medicinal Chemistry

    • Application: A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized and showed potential as an anti-breast cancer agent .
    • Method: The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
    • Results: Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
  • Scientific Field: Enzymatic Synthesis

    • Application: An efficient and novel enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers .
    • Method: The synthesis was performed through lipase PSIM (Burkholderia cepasia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts .
    • Results: The method provided an efficient way to synthesize β-fluorophenyl-substituted β-amino acid enantiomers .
  • Scientific Field: Neuropharmacology

    • Application: 4-Fluorophenibut (also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA) is a GABA B receptor agonist .
    • Method: It is selective for the GABA B receptor over the GABA A receptor .
    • Results: Although it was never marketed, it is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA), and is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .
  • Scientific Field: Medicinal Chemistry

    • Application: A compound, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione, displayed potent anticancer activity compared with 5-fluorouracil as positive control .
    • Method: The synthesis of this compound likely involved the reaction of 2-fluorophenylamine with other reagents to form the oxadiazole ring .
    • Results: The presence of fluoro and chloro substituents contributed to the compound’s anticancer activity .
  • Scientific Field: Organic Chemistry

    • Application: 2-((4-Fluorophenyl)amino)benzoic acid is a compound that can be used in various chemical reactions .
    • Method: The synthesis of this compound likely involves the reaction of 4-fluorophenylamine with other reagents .
    • Results: The product, 2-((4-Fluorophenyl)amino)benzoic acid, can be used as a building block in organic synthesis .

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(4-fluoroanilino)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLYJURQODYSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

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